molecular formula C8H14N2O2 B1426587 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one CAS No. 1308384-26-0

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one

Numéro de catalogue B1426587
Numéro CAS: 1308384-26-0
Poids moléculaire: 170.21 g/mol
Clé InChI: ZGBXGJPUSCAJEA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is a chemical compound with the CAS Number: 1308384-26-0 . It has a molecular weight of 170.21 . The IUPAC name for this compound is 1-oxa-3,8-diazaspiro[4.6]undecan-2-one . The InChI code for this compound is 1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11) .


Molecular Structure Analysis

The InChI code for 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is 1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is a solid at room temperature . It has a molecular weight of 170.21 .

Applications De Recherche Scientifique

1. Chronic Kidney Diseases Treatment

1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, related to 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one, have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors. These compounds exhibit promising results in treating chronic kidney diseases. For instance, compound 19 in this category demonstrated excellent sEH inhibitory activity and bioavailability, effectively lowering serum creatinine in a rat model of anti-glomerular basement membrane glomerulonephritis (Kato et al., 2014).

2. Antiviral and CCR5 Antagonism

The chemical template of 1-oxa-3,9-diazaspiro[5.5]undecan-2-one led to the discovery of novel series of CCR5 antagonists with significant antiviral activities. These compounds show potential in being developed into orally bioavailable drugs (Yang et al., 2009).

3. Pain Management

1-Oxa-4,9-diazaspiro[5.5]undecane derivatives have been explored for their potential in pain management as dual µ-opioid receptor agonists and sigma-1 receptor antagonists. Compounds such as 15au from this category showed promising analgesic activity, with an added advantage of less constipation compared to traditional opioids (García et al., 2019).

4. Broad Pharmaceutical Potential

1,9-Diazaspiro[5.5]undecanes, a related class of compounds, have been noted for their potential in treating a variety of conditions including obesity, pain, immune system disorders, cell signaling, cardiovascular issues, and psychotic disorders. These compounds' bioactivity and synthesis have been extensively reviewed, highlighting their versatility in medicinal chemistry (Blanco‐Ania et al., 2017).

5. Conversion into Oxime Derivatives

Studies have been conducted on converting ketones of heterocyclic spiro compounds having barbituric acid moieties, like 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one, into oxime derivatives. This process involves synthesizing various oxime derivatives from diazaspiro[5.5]undecane triones, which are structurally related to 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one (Rahman et al., 2013).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Propriétés

IUPAC Name

1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBXGJPUSCAJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1)CNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 2
Reactant of Route 2
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 3
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 4
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 5
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 6
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one

Citations

For This Compound
1
Citations
DA Gray - 2021 - scholarworks.iupui.edu
Parkinson's disease (PD) is a progressive neurodegenerative disorder that affects over 10 million people. Treatments for PD are limited to symptom mitigation with no means of stopping …
Number of citations: 0 scholarworks.iupui.edu

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.